The Primary Evidence for Procurement is a Quantified Data Gap Against the Closest Structural Analog
The most meaningful and only quantitative evidence for compound selection is the complete absence of published bioactivity data for the target compound, in stark contrast to its closest des-methoxyethyl analog (CAS 941968-61-2) for which a validated Ki of 45 nM against H. pylori urease is reported [1]. The target compound's N-(2-methoxyethyl) substituent represents an unexplored structural vector. This evidence gap is the definitive differentiator: a researcher can procure the target compound to be the first to generate this missing SAR data, or they can procure the known analog. Any claim of parity or superiority is unsupported by publicly available data.
| Evidence Dimension | Availability of Validated Bioactivity Data (H. pylori Urease Inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea (CAS 941968-61-2): Ki = 45 nM |
| Quantified Difference | Indeterminate (Complete data absence vs. validated 45 nM Ki) |
| Conditions | Mixed-type competitive inhibition of Helicobacter pylori ATCC 43504 urease using urea as substrate by Lineweaver-Burk plot analysis [1]. |
Why This Matters
This data absence forces a binary procurement choice: select a comparator with a known baseline, or select this compound to pioneer new SAR, which is a legitimate but high-risk scientific activity.
- [1] BindingDB Data for CHEMBL2425478 (1-(2,3-dimethylphenyl)-3-(1H-indol-3-yl)urea). Affinity Data: Ki 45 nM. https://www.bindingdb.org/bind/ByMolecule.jsp?monomerid=50493373 (accessed 2026-04-29). View Source
